molecular formula C24H28FN3O4S B2869208 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 877648-38-9

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2869208
CAS No.: 877648-38-9
M. Wt: 473.56
InChI Key: KOQNHVKDWIEQSM-UHFFFAOYSA-N
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Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H28FN3O4S and its molecular weight is 473.56. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for Neurotransmitter Studies

  • Research conducted on [18F]p-MPPF, a compound structurally related to the chemical , highlights its application as a radiolabeled antagonist for studying serotonin (5-HT1A) receptors using positron emission tomography (PET). This compound aids in the investigation of serotonergic neurotransmission, providing insights into the brain's chemistry and potential links to neurological disorders (Plenevaux et al., 2000).

Neuropharmacology and Antipsychotic Drug Development

  • Compounds similar to the one have been explored for their potential in neuropharmacology. For instance, N-(2,5-Dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134) has been identified as a potent and selective 5-HT6 receptor antagonist. This reveals its significance in studying brain receptors and developing antipsychotic drugs (Stean et al., 2002).

Molecular Dynamic Simulation Studies

  • Related piperidine derivatives have been investigated for their corrosion inhibition properties on iron, indicating the broader applications of such compounds in material science. This research demonstrates the versatility of these compounds beyond just pharmaceutical applications (Kaya et al., 2016).

PET Imaging of Serotonin Receptors

  • The development and use of radioligands, closely related to the compound , for PET imaging of serotonin receptors in the human brain, is another area of active research. This is vital in understanding the role of serotonin receptors in various psychiatric and neurological disorders (Ryu et al., 2007).

Antimicrobial Activity Studies

  • Research on novel Mannich bases containing piperazine structures demonstrates antimicrobial activities, suggesting the potential use of similar compounds in developing new antimicrobial agents (Gul et al., 2019).

Alzheimer's Disease Research

  • Studies utilizing derivatives of piperazine, structurally akin to the compound , have been employed in Alzheimer's disease research, specifically in imaging serotonin 1A receptors in patients' brains. This highlights the compound's potential utility in researching neurodegenerative diseases (Kepe et al., 2006).

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O4S/c1-18-16-21(9-10-23(18)31-2)33(29,30)26-17-22(24-4-3-15-32-24)28-13-11-27(12-14-28)20-7-5-19(25)6-8-20/h3-10,15-16,22,26H,11-14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQNHVKDWIEQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.